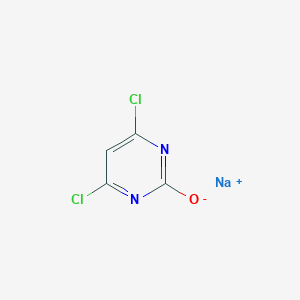
sodium;4,6-dichloropyrimidin-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “sodium;4,6-dichloropyrimidin-2-olate” is a chemical entity listed in the PubChem database
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of sodium;4,6-dichloropyrimidin-2-olate involves specific synthetic routes and reaction conditions. The exact methods can vary, but typically involve a series of chemical reactions that result in the formation of the desired compound. These reactions may include steps such as condensation, hydrolysis, and esterification, depending on the starting materials and desired end product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of specialized equipment and techniques to control temperature, pressure, and other reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
sodium;4,6-dichloropyrimidin-2-olate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often resulting in the formation of new functional groups.
Reduction: This reaction involves the gain of electrons, which can lead to the conversion of functional groups to different states.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (such as potassium permanganate), reducing agents (such as sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce new functional groups, while reduction reactions may convert existing groups to different states.
Applications De Recherche Scientifique
sodium;4,6-dichloropyrimidin-2-olate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It may be used in biological studies to investigate its effects on different biological systems.
Medicine: The compound could have potential therapeutic applications, depending on its biological activity.
Industry: this compound may be used in industrial processes, such as the production of other chemicals or materials.
Mécanisme D'action
The mechanism of action of sodium;4,6-dichloropyrimidin-2-olate involves its interaction with specific molecular targets and pathways. This can include binding to receptors or enzymes, altering their activity, and affecting various cellular processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to sodium;4,6-dichloropyrimidin-2-olate include other chemical entities with similar structures or functional groups. These may include compounds listed in the PubChem database with similar chemical properties.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which may confer distinct advantages in certain applications. For example, its reactivity and stability may make it particularly useful in specific chemical reactions or industrial processes.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry Its unique chemical properties and reactivity make it a valuable tool in various fields, from chemistry and biology to medicine and industrial processes
Propriétés
IUPAC Name |
sodium;4,6-dichloropyrimidin-2-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2O.Na/c5-2-1-3(6)8-4(9)7-2;/h1H,(H,7,8,9);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGRTCQXWSMPHP-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)[O-])Cl.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N=C(N=C1Cl)[O-])Cl.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2N2NaO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














